MM-102 trifluoroacetate is a potent inhibitor of the interaction between the mixed lineage leukemia 1 (MLL1) protein and the WD repeat-containing protein WDR5. This compound has garnered attention in cancer research due to its effectiveness in inhibiting cell growth and inducing apoptosis in leukemia cells that express MLL1 fusion proteins. The compound exhibits an IC50 value of approximately 2.4 nM, indicating its high potency compared to other inhibitors such as ARA peptide, which is over 200 times less effective .
MM-102 trifluoroacetate is classified as a small-molecule peptidomimetic inhibitor. It is primarily sourced from chemical suppliers specializing in research chemicals, including Sigma-Aldrich and Tocris Bioscience . The compound's chemical structure is characterized by a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and fluorine atoms, reflecting its sophisticated design for targeting specific protein interactions involved in oncogenesis.
The synthesis of MM-102 trifluoroacetate typically employs solid-phase peptide synthesis techniques, particularly Fmoc (fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a solid support resin, facilitating the formation of the desired peptide sequence.
Following cleavage, the crude product undergoes purification via reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target compound from by-products.
The molecular formula for MM-102 trifluoroacetate is , with a molecular weight of approximately 783.83 g/mol. Its structure features multiple functional groups that contribute to its biological activity:
MM-102 trifluoroacetate primarily functions through competitive inhibition of the MLL1-WDR5 interaction. In biochemical assays, it has been shown to inhibit MLL1 methyltransferase activity effectively. The compound's mechanism involves:
The mechanism by which MM-102 exerts its effects involves several steps:
MM-102 trifluoroacetate is typically presented as a white to off-white powder. Its solubility profile indicates good solubility in organic solvents due to its fluorinated components.
Key chemical properties include:
MM-102 trifluoroacetate has significant applications in cancer research, particularly in studies focused on leukemia treatment strategies. Its ability to selectively inhibit MLL1 fusion proteins makes it a valuable tool for:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: